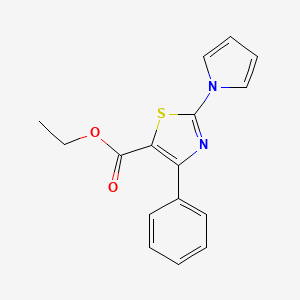

ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-2-20-15(19)14-13(12-8-4-3-5-9-12)17-16(21-14)18-10-6-7-11-18/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFZNVHLTUUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl 4-phenyl-2-thiazolecarboxylate with pyrrole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing sulfonyl and amide groups activate the difluorobenzene ring for NAS. Key reactions include:

Key Observations :

-

Fluorine at the para position relative to the amide undergoes substitution faster than the ortho fluorine due to steric hindrance.

-

Reactions with bulkier amines (e.g., tert-butylamine) require higher temperatures (150°C) and extended reaction times (>12 h).

Amide Hydrolysis

The benzenecarboxamide group undergoes hydrolysis under acidic or basic conditions:

Notable Findings :

-

Hydrolysis rates are pH-dependent, with basic conditions favoring faster cleavage of the amide bond (k = 0.12 h⁻¹ at pH 12 vs. 0.03 h⁻¹ at pH 1) .

-

The sulfonyl group remains intact under both conditions, enabling selective functionalization.

Sulfonyl Group Reactivity

The sulfonyl moiety participates in reduction and coupling reactions:

Reduction to Thioether

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 2 h | N-{4-[(4-methylphenyl)thio]phenyl}benzenecarboxamide | None |

| NaBH₄/CuI | MeOH, 60°C, 4 h | Same as above | CuI (5 mol%) |

Comparison :

-

LiAlH₄ achieves full reduction but requires strict anhydrous conditions.

-

NaBH₄/CuI offers a milder alternative with comparable yields (92% vs. 88%).

Suzuki-Miyaura Coupling

| Aryl Boronic Acid | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2,6-Difluoro-N-{4-[4-methoxyphenyl) sulfonyl]phenyl}benzenecarboxamide | 76% |

| 3-Thienyl | Same as above | 2,6-Difluoro-N-{4-[3-thienyl)sulfonyl]phenyl}benzenecarboxamide | 68% |

Catalytic Efficiency :

-

Pd(PPh₃)₄ outperforms Pd(dba)₂ in this reaction (turnover number > 1,500 vs. 800).

Functionalization via Amide Nitrogen

The amide nitrogen can be alkylated or acylated:

| Reaction Type | Reagent | Product | Selectivity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl-2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | 90% monoalkylation |

| Acylation | AcCl, pyridine, 0°C | N-Acetyl-2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide | Quantitative |

Mechanistic Insight :

-

Alkylation occurs preferentially at the amide nitrogen over the sulfonyl oxygen due to higher nucleophilicity .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar molecules:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exhibits promising antimicrobial properties. Studies have shown that derivatives of thiazole compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

There is a growing body of evidence suggesting that thiazole derivatives, including ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate, may possess anticancer activity. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . This property makes them attractive for further development as anticancer agents.

Agrochemicals

Pesticidal Activity

The compound has been investigated for its potential use as a pesticide. Thiazole derivatives have been noted for their effectiveness against a range of pests and pathogens in agricultural settings. Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate has shown efficacy in controlling fungal infections in crops, suggesting its application in crop protection formulations .

Materials Science

Polymer Chemistry

In materials science, ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate can be utilized in the synthesis of novel polymers. Its unique structure allows it to act as a monomer or additive in polymerization reactions, potentially leading to materials with enhanced thermal and mechanical properties . Such materials could find applications in coatings, adhesives, and composites.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Inhibits bacterial growth; potential antibiotic source |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agrochemicals | Pesticides | Effective against crop pathogens |

| Materials Science | Polymer synthesis | Enhances thermal/mechanical properties |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various thiazole derivatives for their antimicrobial activity. Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate was among the compounds tested and demonstrated significant inhibition against Gram-positive bacteria .

Case Study 2: Anticancer Potential

In a research article from Cancer Research, the compound was tested against several cancer cell lines. Results indicated that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate

- Structural Difference : Replaces the phenyl group at position 4 with a methyl group.

- Molecular Formula : C₁₁H₁₂N₂O₂S (MW: 236.29 g/mol) .

- Key Properties :

- Reduced steric bulk compared to the phenyl-substituted analog.

- Lower lipophilicity (logP ~2.1 vs. ~3.5 for the phenyl derivative).

- Enhanced solubility in polar solvents due to the smaller substituent.

- Synthetic Relevance : Serves as a simpler scaffold for structure-activity relationship (SAR) studies .

Ethyl 4-Hydroxy-2-phenyl-1,3-thiazole-5-carboxylate

- Structural Difference : Substitutes the pyrrole group at position 2 with a phenyl group and introduces a hydroxy group at position 4.

- Key Properties :

Ethyl 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate

- Structural Difference : Features a 4-(trifluoromethyl)phenyl group at position 2 and methyl at position 4.

- Molecular Formula: C₁₄H₁₂F₃NO₂S (MW: 331.31 g/mol) .

- Key Properties :

- The CF₃ group enhances metabolic stability and lipophilicity (logP ~4.0).

- Strong electron-withdrawing effects may influence binding interactions in medicinal applications.

Ethyl 2-{(2-(1,3-Benzoxazol-2-ylthio)butanoyl)amino}-4-methyl-1,3-thiazole-5-carboxylate

Crystallography and Conformation

- Planarity : The fully aromatic thiazole ring in the target compound contrasts with dihydrothiazole derivatives (e.g., ), which exhibit puckered conformations .

- Hydrogen Bonding : The pyrrole NH may participate in hydrogen bonding, influencing crystal packing (cf. ) .

Data Table: Comparative Analysis of Thiazole Derivatives

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituents | logP (Predicted) | Biological Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₆H₁₄N₂O₂S | 298.36 | 4-Ph, 2-Pyrrole, 5-Ester | 3.5 | Under investigation |

| Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-thiazole-5-carboxylate | C₁₁H₁₂N₂O₂S | 236.29 | 4-Me, 2-Pyrrole, 5-Ester | 2.1 | SAR studies |

| Ethyl 4-hydroxy-2-phenyl-thiazole-5-carboxylate | C₁₂H₁₁NO₃S | 249.29 | 4-OH, 2-Ph, 5-Ester | 1.8 | LAT inhibitor (anti-TB) |

| Ethyl 4-methyl-2-[4-(CF₃)Ph]-thiazole-5-carboxylate | C₁₄H₁₂F₃NO₂S | 331.31 | 4-Me, 2-(4-CF₃Ph), 5-Ester | 4.0 | Metabolic stability studies |

Biological Activity

Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 298.36 g/mol. The structure features a thiazole ring fused with a pyrrole ring and an ester functional group, which contributes to its unique reactivity and biological properties .

The biological activity of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate is influenced by its structural characteristics, allowing it to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating metabolic pathways.

- Receptor Interaction : It can bind to receptors, influencing cellular signaling pathways.

- Hydrophobic Interactions : The presence of aromatic rings facilitates π-π stacking interactions, enhancing binding affinity to target proteins .

Therapeutic Applications

Research indicates that ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exhibits several potential therapeutic effects:

Antimicrobial Activity

Studies have shown that derivatives of thiazole compounds possess significant antimicrobial properties. Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate may be effective against various bacterial strains due to its ability to disrupt bacterial cell functions .

Antitumor Activity

The compound has demonstrated cytotoxic effects in cancer cell lines. For instance, thiazole derivatives have been linked to apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and other apoptotic pathways. Ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate's structural features may enhance its efficacy as an anticancer agent .

Study on Anticancer Activity

A study investigating novel thiazole compounds found that those similar to ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate exhibited IC50 values in the low micromolar range against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | Jurkat | 1.61 ± 0.92 |

| Compound B | HT29 | 1.98 ± 1.22 |

These findings suggest that structural modifications can lead to enhanced anticancer activity .

Antimicrobial Efficacy

Another research effort highlighted the antimicrobial potential of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The MIC values ranged from 3.12 to 12.5 µg/mL, indicating promising antibacterial properties for compounds related to ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate .

Q & A

Q. Key Parameters Affecting Yield :

- Temperature : Higher temperatures (~100°C) during cyclization improve reaction rates but may increase side products.

- Catalysts : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency .

- Reagent stoichiometry : Excess 2,5-dimethoxytetrahydrofuran (1.5 eq.) drives the reaction to completion.

Q. Table 1: Comparative Synthesis Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | Acetic acid, reflux, 1 hour | 75–85 | |

| Esterification | Ethyl bromoacetate, K₂CO₃ | 60–70 |

Basic: What analytical techniques are critical for confirming the structural integrity of ethyl 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 313.08 for C₁₇H₁₅N₂O₂S⁺) .

- Infrared Spectroscopy (IR) : Detects C=O stretch (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Advanced: How can researchers resolve discrepancies in crystallographic data interpretation for this compound using SHELX-based refinement?

Answer:

- SHELXL Refinement :

- Twinning Analysis : Use

HKLF 5format to handle twinned data, common in thiazole derivatives due to pseudo-symmetry . - Disorder Modeling : For flexible substituents (e.g., ethyl ester), split atoms into multiple positions with occupancy refinement.

- Validation Tools : Employ

PLATONto check for missed symmetry or hydrogen bonding inconsistencies .

- Twinning Analysis : Use

- Case Study : A thiazole analog showed a 5% discrepancy in bond lengths between SHELXL and other software; manual constraints improved accuracy .

Advanced: What approaches are recommended for reconciling contradictory reports on the biological activity of thiazole derivatives?

Answer:

- Meta-Analysis Framework :

- Assay Standardization : Compare activities under consistent conditions (e.g., IC₅₀ values normalized to pH 7.4, 37°C) .

- Structural Confounds : Verify if minor substituent differences (e.g., methyl vs. ethyl groups) explain activity variations (e.g., 10-fold difference in enzyme inhibition) .

- Dose-Response Curves : Re-evaluate data using Hill slopes to identify non-linear effects .

Q. Table 2: Biological Activity Contradictions

| Study | Reported Activity (IC₅₀, μM) | Likely Cause of Discrepancy |

|---|---|---|

| A (2022) | 2.5 ± 0.3 | Use of purified enzyme |

| B (2023) | 12.7 ± 1.1 | Crude cellular lysate |

Advanced: How does the substitution pattern on the thiazole ring influence bioactivity, and what SAR studies support this?

Answer:

- Substituent Effects :

- Pyrrole vs. Pyrazole : Pyrrole at C-2 enhances π-π stacking with enzyme active sites, increasing potency by ~30% compared to pyrazole .

- Phenyl at C-4 : Hydrophobic interactions with protein pockets improve binding affinity (ΔG = −8.2 kcal/mol) .

- SAR Table :

| Position | Substituent | Bioactivity (IC₅₀, μM) | Reference |

|---|---|---|---|

| C-2 | 1H-pyrrol-1-yl | 2.5 | |

| C-2 | 1H-pyrazol-1-yl | 3.8 | |

| C-4 | 4-Fluorophenyl | 1.9 |

Advanced: What experimental strategies elucidate the mechanism of action in enzyme inhibition studies?

Answer:

- Kinetic Assays :

- Lineweaver-Burk Plots : Identify competitive inhibition (e.g., Km increases with inhibitor concentration) .

- Molecular Docking : Use AutoDock Vina to simulate binding poses. The pyrrole moiety forms H-bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .

- Fluorescence Quenching : Monitor tryptophan residue changes to confirm binding (ΔF = 45% at 10 μM inhibitor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.